![molecular formula C21H24FN5O B3018871 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1209409-99-3](/img/structure/B3018871.png)

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

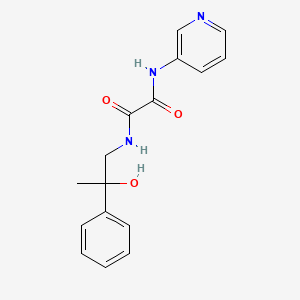

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H24FN5O and its molecular weight is 381.455. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis for Targeted Therapeutic Applications

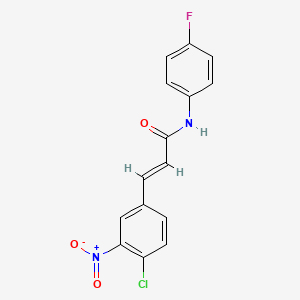

Antituberculosis Activity : A study highlighted the synthesis and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which showed promising antituberculosis activity and cytotoxicity, suggesting potential applications in tuberculosis treatment (Jeankumar et al., 2013).

Serotonin Antagonist for CNS Disorders : Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives showed potent 5-HT2 antagonist activity, indicating potential for treating central nervous system disorders (Watanabe et al., 1992).

Anticancer Properties : A study on novel pyrimidinyl pyrazole derivatives, including those with a phenylpiperazinyl group, revealed significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Naito et al., 2005).

Antimicrobial and Enzyme Inhibition : Research on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates showed good to moderate antimicrobial activity and also exhibited antiurease and antilipase activities, suggesting their utility in addressing infectious diseases and enzyme-related disorders (Başoğlu et al., 2013).

Rho Kinase Inhibitor for CNS Disorders : A scalable synthesis process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, aimed at treating central nervous system disorders, was established, underscoring the compound's therapeutic potential (Wei et al., 2016).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . These inhibitors are more selective to ENT2 than to ENT1 .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Similar compounds have been shown to exhibit inhibitory effects on ent1 and ent2 .

Action Environment

For instance, the activity of ENTs is increased in an acidic environment .

Future Directions

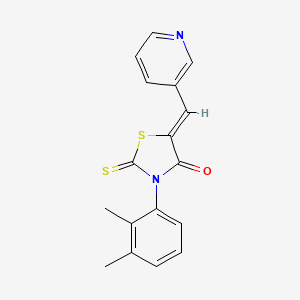

The compound is a promising lead candidate for the treatment of multidrug-resistant tuberculosis . This could help medicinal chemists and pharmaceutical professionals in further designing and synthesis of more potent drug candidates . The research also encouraged the in vivo and in vitro evaluation study for the proposed designed compounds to validate the computational findings .

Biochemical Analysis

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with multiple receptors and have a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Cellular Effects

It is known that indole derivatives can have significant impacts on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not yet fully known. It is known that some indole derivatives can have irreversible and non-competitive inhibitory effects

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. It is known that some indole derivatives can inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN5O/c1-16-20(27-10-3-2-4-19(27)24-16)21(28)23-9-11-25-12-14-26(15-13-25)18-7-5-17(22)6-8-18/h2-8,10H,9,11-15H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFJQIZNRFWPKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride](/img/no-structure.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B3018790.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B3018791.png)

![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B3018792.png)

![2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018793.png)

![ethyl 3-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3018796.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3018798.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3018800.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3018803.png)

![1-(4-Methoxybenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3018808.png)

![N-[2-[3-(Hydroxymethyl)-3-methylpiperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018810.png)